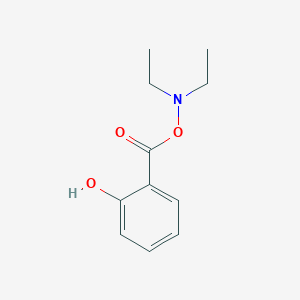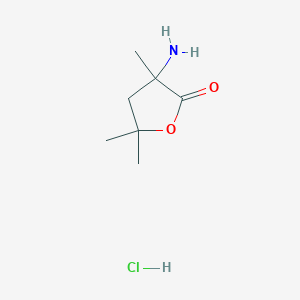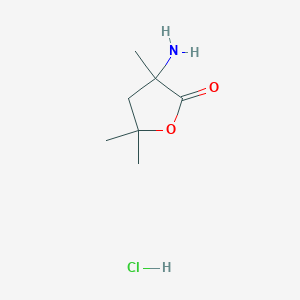
Diethylazanyl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylazanyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethylazanyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and diethylamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and diethylamine.
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
Diethylazanyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and as a component in formulations requiring specific ester functionalities.
Mecanismo De Acción
The mechanism of action of Diethylazanyl 2-hydroxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Similar to Diethylazanyl 2-hydroxybenzoate but with an ethyl group instead of a diethylamino group.
Propyl 2-hydroxybenzoate: Another ester derivative with a propyl group.
Uniqueness
This compound is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to other esters of 2-hydroxybenzoic acid
Propiedades
Número CAS |
286464-55-9 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
diethylamino 2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)15-11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3 |
Clave InChI |
SQCSJQKLUXDURR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)OC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)


![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)


![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)

![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)

